Pioglitazone hydrochloride

Description

This compound is the hydrochloride salt of an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI05)

A thiazolidinedione and PPAR GAMMA agonist that is used in the treatment of TYPE 2 DIABETES MELLITUS.

Structure

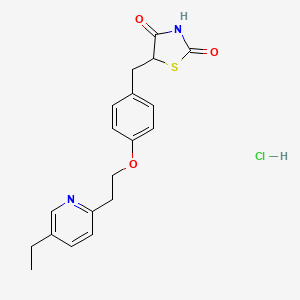

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUBYQTCDQWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044203 | |

| Record name | Pioglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112529-15-4 | |

| Record name | Pioglitazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pioglitazone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIOGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Signaling Pathways of Pioglitazone Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] Primarily utilized in the management of type 2 diabetes mellitus, its mechanism of action extends beyond glycemic control, influencing lipid metabolism, inflammation, and cellular proliferation.[5][6][7] This technical guide provides a comprehensive analysis of the core signaling pathways modulated by pioglitazone, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.

Core Mechanism of Action: PPARγ Activation

Pioglitazone's primary molecular target is the nuclear receptor PPARγ.[1][3][8][9] As a selective agonist, it binds to PPARγ, leading to a conformational change that promotes the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[4][8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10]

The activation of PPARγ by pioglitazone is central to its therapeutic effects, particularly its ability to improve insulin sensitivity.[2][3][5] Pioglitazone is a high-affinity ligand for PPARγ, with reported EC50 values in the sub-micromolar range.[11] While it is highly selective for PPARγ, it also exhibits weak agonistic activity towards PPARα.[2][12][13]

Quantitative Data: Receptor Binding and Activation

| Parameter | Receptor | Value | Reference |

| EC50 | Human PPARγ | 0.69 µM | |

| Human PPARγ | 0.93 µM | [11] | |

| Mouse PPARγ | 0.99 µM | [11] | |

| EC50 | Human PPARα | 4.8 µM (weak agonism) | [14] |

Key Signaling Pathways Modulated by Pioglitazone

PPARγ-Mediated Insulin Sensitization Pathway

The hallmark of pioglitazone's action is its ability to enhance insulin sensitivity in peripheral tissues, primarily adipose tissue, skeletal muscle, and the liver.[1][3][4]

-

In Adipose Tissue: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids (FFAs).[5][15] This leads to a reduction in circulating FFA levels, thereby alleviating the lipotoxicity that contributes to insulin resistance in muscle and liver.[5] Pioglitazone also upregulates the expression of genes involved in glucose uptake and lipid metabolism, such as Glucose Transporter 4 (GLUT4), lipoprotein lipase (LPL), and fatty acid transporter protein (FATP).[4][16][17] Furthermore, it stimulates the production and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and muscle.[5][16]

-

In Skeletal Muscle and Liver: By reducing circulating FFAs and increasing adiponectin levels, pioglitazone indirectly improves insulin signaling in skeletal muscle and the liver.[5] This results in increased glucose uptake and utilization in muscle and decreased hepatic glucose production (gluconeogenesis).[2][3][5] Some studies also suggest a direct effect of pioglitazone on muscle and liver cells, though PPARγ expression is lower in these tissues compared to adipose tissue.[5][18]

Anti-Inflammatory Signaling Pathway

Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. Pioglitazone exerts significant anti-inflammatory effects, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Inhibition of NF-κB: Activated PPARγ can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[8] This transrepression mechanism does not involve direct binding of PPARγ to DNA but rather the sequestration of essential coactivators. By inhibiting NF-κB, pioglitazone reduces the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][7][19]

-

PPARα-Dependent Effects: Some of pioglitazone's anti-inflammatory actions may also be mediated through its weak agonism of PPARα.[13] For instance, pioglitazone has been shown to repress the expression of vascular cell adhesion molecule-1 (VCAM-1) in a PPARα-dependent manner.[13]

Other Potential Signaling Pathways

-

PI3K/Akt and MAPK Pathways: Some studies suggest that pioglitazone may influence the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation. In certain cancer cell lines, pioglitazone has been shown to decrease the phosphorylation of Akt and MAPK, leading to reduced cell proliferation.[20][21] However, the direct link and the PPARγ-dependence of these effects require further investigation.

-

VEGFR-2 Signaling: There is emerging evidence that pioglitazone might modulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway in cardiomyocytes, potentially influencing apoptosis and hypertrophy.[22] The clinical significance of this finding is still under investigation.

Quantitative Data from Clinical Trials

The clinical efficacy of pioglitazone has been demonstrated in numerous randomized controlled trials. The following table summarizes key quantitative outcomes.

| Parameter | Dosage | Duration | Change vs. Placebo/Control | Reference |

| HbA1c | 30 mg/day | 23 weeks | -1.37% | [3] |

| Add-on therapy | - | Mean Difference: -0.41% | [22] | |

| Fasting Plasma Glucose | 30 mg/day | 23 weeks | -57.5 mg/dL | [3] |

| Add-on therapy | - | Mean Difference: -11.91 mg/dL | [22] | |

| Triglycerides | 30 mg/day | 23 weeks | -16.6% | [3] |

| 30 mg/day | 24 weeks | - (from 5.9 to 4.1%) | [23][24] | |

| HDL-Cholesterol | 30 mg/day | 23 weeks | +12.6% | [3] |

| 30 mg/day | 24 weeks | + (from 1.22 to 1.34 mmol/l) | [23][24] | |

| HOMA-IR | 30 mg/day | 23 weeks | -12.4% | [3] |

| Add-on therapy | - | Mean Difference: -0.65 | [22] |

Experimental Protocols

PPARγ Transactivation Assay

This assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are seeded in 96-well plates and cultured overnight.[2]

-

Cells are transiently co-transfected with three plasmids:

-

-

Compound Treatment:

-

After 4-24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of pioglitazone or a vehicle control.

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[1]

-

-

Data Analysis:

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency.

-

The fold activation is calculated relative to the vehicle-treated control.

-

EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Competitive Binding Assay

This assay determines the affinity of a compound for a nuclear receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

Methodology:

-

Receptor Preparation:

-

The ligand-binding domain (LBD) of human PPARγ is expressed and purified.[25]

-

-

Assay Setup (Scintillation Proximity Assay - SPA):

-

Incubation and Detection:

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The proximity of the radiolabeled ligand to the scintillant-impregnated beads/plate is measured using a microplate scintillation counter. Binding of the radioligand results in light emission.

-

-

Data Analysis:

-

The displacement of the radioligand by pioglitazone results in a decrease in the scintillation signal.

-

The concentration of pioglitazone that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[20]

-

Western Blotting for Phosphorylated Akt and MAPK

This technique is used to detect and quantify the levels of phosphorylated (activated) signaling proteins.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., adipocytes, muscle cells) are cultured and treated with pioglitazone for various time points and at different concentrations.

-

-

Protein Extraction:

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-MAPK).[26][28]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection and Analysis:

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

The band intensities are quantified using densitometry software.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).[26]

-

Measurement of Insulin Sensitivity in Clinical Trials

Several methods are used to assess insulin sensitivity in human subjects.

-

Hyperinsulinemic-Euglycemic Clamp: This is considered the "gold standard" for measuring insulin sensitivity.[5][29] It involves infusing insulin at a constant rate to achieve a steady-state hyperinsulinemia, while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus insulin sensitivity.[12][29]

-

Homeostasis Model Assessment (HOMA): This is a simpler, less invasive method that estimates insulin resistance (HOMA-IR) and beta-cell function (HOMA-β) from fasting plasma glucose and insulin concentrations.[5] The HOMA-IR is calculated using the formula: [fasting insulin (µU/mL) x fasting glucose (mmol/L)] / 22.5.

-

Oral Glucose Tolerance Test (OGTT): This test involves measuring plasma glucose and insulin levels at baseline and at several time points after the ingestion of a standard glucose load.[19] Various indices derived from the OGTT can be used to estimate insulin sensitivity.

Conclusion

This compound exerts its pleiotropic effects primarily through the activation of PPARγ, a master regulator of metabolism and inflammation. Its ability to enhance insulin sensitivity is a direct consequence of its influence on gene expression in adipose tissue, leading to improved lipid metabolism and reduced lipotoxicity. Concurrently, its anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, contribute to its overall therapeutic benefits. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the intricate signaling networks modulated by pioglitazone and to develop novel therapeutics targeting these pathways.

References

- 1. 2.6. PPARγ-Dependent Transactivation Assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. The impact of pioglitazone on glycemic control and atherogenic dyslipidemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. [How to measure insulin sensitivity in clinical practice?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans [frontiersin.org]

- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pioglitazone | PPAR | Ferroptosis | TargetMol [targetmol.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of the PPARγ agonist pioglitazone on lipoprotein metabolism in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. Pioglitazone Decreases Plasma Cholesteryl Ester Transfer Protein Mass, Associated With a Decrease in Hepatic Triglyceride Content, in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

Pioglitazone Hydrochloride and Insulin Resistance: A Technical Guide to Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent insulin-sensitizing agent used in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action is the selective agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ by pioglitazone initiates a cascade of transcriptional events that collectively ameliorate insulin resistance through multiple, interconnected pathways. This technical guide provides an in-depth exploration of these molecular mechanisms, detailing the core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects.

Core Mechanism of Action: PPARγ Agonism

Pioglitazone functions as a high-affinity synthetic ligand for PPARγ.[1][2][3] PPARγ is a ligand-activated transcription factor most abundantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[4] Upon binding, pioglitazone induces a conformational change in the PPARγ receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[5][6][7]

Key Molecular Pathways Modulated by Pioglitazone

The insulin-sensitizing effects of pioglitazone are not confined to a single pathway but are the result of a network of interactions primarily originating from its effects on adipose tissue.

Adipose Tissue Remodeling and Adipokine Secretion

The primary target of pioglitazone is the adipocyte.[3] PPARγ activation promotes the differentiation of preadipocytes into numerous, smaller, more insulin-sensitive adipocytes.[8] This "adipose tissue remodeling" enhances the capacity for triglyceride (TG) storage, which sequesters free fatty acids (FFAs) from circulation.[9] The resulting decrease in plasma FFAs reduces the lipotoxicity that contributes to insulin resistance in skeletal muscle and the liver.[4][8]

Furthermore, pioglitazone modulates the secretion of several critical adipokines:

-

Adiponectin: Pioglitazone significantly increases the transcription and secretion of adiponectin, an insulin-sensitizing hormone.[8][10] Studies show that pioglitazone specifically upregulates the secretion of the high-molecular-weight (HMW) isoform of adiponectin, which is considered the most biologically active form.[11][12] Adiponectin acts on the liver and skeletal muscle to activate AMP-activated protein kinase (AMPK), a key energy sensor.

-

Pro-inflammatory Cytokines: In the inflammatory state associated with obesity-induced insulin resistance, adipocytes and infiltrating macrophages produce cytokines like Tumor Necrosis Factor-alpha (TNF-α) and resistin, which impair insulin signaling.[4][9] Pioglitazone, through PPARγ activation, suppresses the production of TNF-α, resistin, and other inflammatory mediators like IL-6.[5][9][13]

Enhancement of the Insulin Signaling Cascade

Insulin resistance is characterized by impaired signaling downstream of the insulin receptor (IR). Pioglitazone restores this signaling through both direct and indirect mechanisms.

-

Reduction of Inhibitory Signals: TNF-α is a known inhibitor of insulin signaling. It promotes the serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which prevents its necessary tyrosine phosphorylation and subsequent activation of downstream pathways. By reducing TNF-α levels, pioglitazone alleviates this inhibition.[13][14] Pioglitazone also suppresses the expression of Suppressor of Cytokine Signaling 3 (SOCS3), another protein that impairs insulin signaling.[15][16]

-

Restoration of Key Signaling Events: By removing these inhibitory pressures, pioglitazone treatment restores the ability of insulin to stimulate the tyrosine phosphorylation of both the IR and IRS-1.[13][17] This allows for the proper recruitment and activation of Phosphatidylinositol 3-kinase (PI3K).

-

Activation of PI3K/Akt Pathway and GLUT4 Translocation: Activated PI3K generates PIP3, which in turn activates downstream kinases, most notably Akt (also known as Protein Kinase B). Akt phosphorylation is a critical step that initiates the translocation of Glucose Transporter Type 4 (GLUT4) vesicles from intracellular stores to the plasma membrane in skeletal muscle and adipose tissue.[5][18] This increased cell-surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream, a key outcome of enhanced insulin sensitivity.[5][19] Some studies with other TZDs suggest they may also directly influence GLUT4 translocation, independent of their effects on gene expression.[19][20]

Quantitative Data Summary

The effects of pioglitazone have been quantified in numerous cell culture, animal model, and human studies.

Table 1: Effects of Pioglitazone on Adipokines and Inflammatory Markers

| Parameter | Model / Subjects | Pioglitazone Dose | Duration | Result | Citation |

| Plasma Adiponectin | Type 2 Diabetic Patients | 30 mg/day | 12 weeks | Increased from 7.70 to 23.33 µg/ml (p<0.01) | [10] |

| Plasma Adiponectin | Type 2 Diabetic Patients | 15-30 mg/day | 4-12 weeks | Significant increase from 4 weeks onward | [21] |

| Plasma Adiponectin | Type 2 Diabetic Patients | Not specified | Not specified | 3-fold increase | [22] |

| Plasma TNF-α | Type 2 Diabetic Patients | 15-30 mg/day | 12 weeks | Significantly decreased | [21] |

| SOCS3 mRNA | Fat tissue of db/db mice | Not specified | Not specified | Suppressed SOCS3 levels | [16] |

Table 2: Effects of Pioglitazone on Glucose Metabolism and Insulin Signaling

| Parameter | Model / Subjects | Pioglitazone Dose | Duration | Result | Citation |

| 2-DOG Uptake | TNF-α-treated 3T3-L1 adipocytes | Not specified | 96 hours | Restored insulin-stimulated 2-DOG uptake reduced by TNF-α | [13][14] |

| IR & IRS-1 Phosphorylation | Skeletal muscle of Wistar fatty rats | 3 mg/kg/day | 10-18 days | Reversed the decline in insulin-stimulated phosphorylation | [17] |

| PI3K Activity | Skeletal muscle of Wistar fatty rats | 3 mg/kg/day | 10-18 days | Reversed the reduction in insulin-stimulated activity | [17] |

| GLUT1 & GLUT4 mRNA | 3T3-F442A cells (with insulin) | 1 µM | 7 days | >5-fold increase in abundance | [23] |

| GLUT1 & GLUT4 Protein | 3T3-F442A cells (with insulin) | 1 µM | 7 days | 10-fold (GLUT1) and 7-fold (GLUT4) increase | [23] |

| Adiponectin Secretion | 3T3-L1 adipocytes | 10 µM | 2 hours | 84% increase in secretion | [24] |

| Adiponectin Secretion | Human adipocytes | 10 µM | 2 hours | 56% increase in secretion | [24] |

Table 3: Effects of Pioglitazone on Lipid Profile

| Parameter | Model / Subjects | Pioglitazone Dose | Duration | Result vs. Rosiglitazone | Citation |

| Triglycerides (TG) | Type 2 Diabetic Patients | 45 mg/day | 24 weeks | Reduced by 51.9 mg/dl (vs. +13.1 mg/dl with rosiglitazone) | [25] |

| HDL Cholesterol | Type 2 Diabetic Patients | 45 mg/day | 24 weeks | Increased by 5.2 mg/dl (vs. +2.4 mg/dl with rosiglitazone) | [25] |

| Free Fatty Acids (NEFA) | Obese Zucker rats | 20 mg/kg/day | 7 days | Reduced from 678 to 467 µM | [26] |

Experimental Protocols

Cell Culture Studies: 3T3-L1 Adipocytes

-

Objective: To determine the effect of pioglitazone on insulin signaling in the presence of an insulin-desensitizing agent like TNF-α.

-

Cell Line and Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes over approximately 8-10 days using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Treatment: Mature adipocytes are pre-treated with TNF-α (e.g., 10 ng/ml) for up to 96 hours to induce insulin resistance. Pioglitazone (e.g., 1-10 µM) is co-incubated during this period.[13]

-

Glucose Uptake Assay: Cells are serum-starved, then stimulated with insulin (e.g., 100 nM). Glucose uptake is measured by adding 2-deoxy-D-[³H]glucose (2-DOG) for a short period (e.g., 5 minutes). The reaction is stopped, cells are lysed, and incorporated radioactivity is measured by scintillation counting.[13]

-

Protein Analysis (Western Blot): To assess signaling events, cells are treated as above and lysed. Proteins are separated by SDS-PAGE and transferred to a membrane. Phosphorylation of IR, IRS-1, and Akt is detected using phospho-specific primary antibodies. Total protein levels are measured as a control.[13][14]

Animal Studies: Wistar Fatty (fa/fa) Rats

-

Objective: To investigate the in-vivo effect of pioglitazone on insulin signaling defects in the skeletal muscle of a genetically obese, insulin-resistant animal model.

-

Animal Model: Male Wistar fatty (fa/fa) rats, a model of genetic obesity and insulin resistance, and their lean littermates are used.

-

Treatment Protocol: Pioglitazone is administered daily via oral gavage at a dose of 3 mg/kg/day for a period of 10 to 18 days. Control animals receive the vehicle.[17]

-

Tissue Collection and Analysis: Following the treatment period, animals are anesthetized. Skeletal muscles (e.g., hindlimb) are collected. To assess insulin-stimulated signaling, a bolus of insulin may be injected intravenously minutes before tissue collection.

-

Immunoprecipitation and Kinase Assays: Muscle lysates are prepared. Insulin receptor and IRS-1 are immunoprecipitated using specific antibodies. Tyrosine phosphorylation is assessed by Western blot using an anti-phosphotyrosine antibody. For PI3-kinase activity, IRS-1 immunoprecipitates are incubated with phosphatidylinositol and [γ-³²P]ATP, and the resulting radiolabeled product is resolved by thin-layer chromatography and quantified.[17]

Human Clinical Studies

-

Objective: To measure the effect of pioglitazone on circulating adipokine levels and glycemic control in patients with T2DM.

-

Study Design: A randomized controlled trial involving patients with T2DM. Patients are randomized to receive pioglitazone (e.g., starting at 15 mg/day, titrating to 30 mg/day) or a comparator/placebo for a defined period (e.g., 12 weeks).[21]

-

Data Collection: Blood samples are collected at baseline and at specified intervals (e.g., 4, 8, and 12 weeks).

-

Biochemical Analysis: Plasma is separated for the measurement of glucose, HbA1c, and insulin. Circulating levels of adiponectin and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[10][21]

-

Insulin Sensitivity Assessment: While not performed in all studies, insulin sensitivity can be formally assessed using the euglycemic-hyperinsulinemic clamp technique, considered the gold standard.

Conclusion

Pioglitazone hydrochloride ameliorates insulin resistance through a multi-faceted mechanism centered on its agonistic activity at the PPARγ receptor. Its primary actions in adipose tissue—promoting healthy lipid storage and favorably modulating the adipokine profile by increasing adiponectin and decreasing TNF-α—lead to secondary benefits in skeletal muscle and liver. These benefits include the alleviation of inhibitory pressures on the insulin signaling cascade, resulting in restored PI3K/Akt pathway activity and enhanced GLUT4-mediated glucose uptake. The comprehensive understanding of these molecular pathways is crucial for the continued development of targeted therapies for metabolic diseases.

References

- 1. mims.com [mims.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pioglitazone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nps.org.au [nps.org.au]

- 9. Pioglitazone: More than just an Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increase in adiponectin levels during pioglitazone therapy in relation to glucose control, insulin resistance as well as ghrelin and resistin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pioglitazone increases secretion of high-molecular-weight adiponectin from adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Pioglitazone ameliorates tumor necrosis factor-alpha-induced insulin resistance by a mechanism independent of adipogenic activity of peroxisome proliferator--activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pioglitazone normalizes insulin signaling in the diabetic rat retina through reduction in tumor necrosis factor α and suppressor of cytokine signaling 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of pioglitazone on suppressor of cytokine signaling 3 expression: potential mechanisms for its effects on insulin sensitivity and adiponectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pioglitazone improves insulin signaling defects in skeletal muscle from Wistar fatty (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pioglitazone increases circulating adiponectin levels and subsequently reduces TNF-alpha levels in Type 2 diabetic patients: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. The antidiabetic agent pioglitazone increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pioglitazone acutely stimulates adiponectin secretion from mouse and human adipocytes via activation of the phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. Pioglitazone treatment for 7 days failed to correct the defect in glucose transport and glucose transporter translocation in obese Zucker rat (fa/fa) skeletal muscle plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pioglitazone Hydrochloride on Hepatic Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone hydrochloride, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Primarily utilized in the management of type 2 diabetes mellitus, its mechanism of action extends to the intricate regulation of gene expression, particularly within hepatocytes. This technical guide provides an in-depth exploration of the molecular effects of pioglitazone on the liver, focusing on its modulation of gene transcription, the signaling pathways involved, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and liver metabolism research.

Core Mechanism of Action: PPARγ Activation

The primary molecular target of pioglitazone is the nuclear receptor PPARγ. Upon binding, pioglitazone activates PPARγ, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In hepatocytes, this activation triggers a cascade of transcriptional changes that profoundly impact glucose and lipid metabolism, as well as inflammatory responses.

Data Presentation: Pioglitazone-Induced Gene Expression Changes in Hepatocytes

Pioglitazone treatment leads to significant alterations in the hepatic transcriptome. Studies in animal models of obesity and diabetes have identified hundreds of differentially expressed genes in the liver following pioglitazone administration.[1][3] These changes underscore the dual role of pioglitazone in modulating both metabolic and inflammatory pathways.

Table 1: Upregulated Genes in Hepatocytes Following Pioglitazone Treatment

The following table summarizes key genes that are consistently upregulated in hepatocytes in response to pioglitazone. These genes are primarily involved in fatty acid uptake, transport, and metabolism, reflecting the drug's significant impact on lipid homeostasis.

| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value | Reference |

| Lipid Metabolism | |||||

| Fabp4 | Fatty acid binding protein 4 | Intracellular fatty acid transport | >1.5 | <0.05 | [1][2] |

| Cd36 | CD36 molecule (thrombospondin receptor) | Fatty acid translocase | >1.5 | <0.05 | [1][2] |

| Fasn | Fatty acid synthase | De novo lipogenesis | >1.5 | <0.05 | [1][2] |

| Lpl | Lipoprotein lipase | Lipoprotein triglyceride hydrolysis | Not specified | Not specified | [4] |

| Fsp27 | Fat specific protein 27 | Lipid droplet formation | 4.5-fold increase | Not specified | [4] |

| Acox1 | Acyl-CoA oxidase 1 | Peroxisomal fatty acid beta-oxidation | Markedly increased | <0.05 | [4] |

| Glucose Metabolism | |||||

| Pklr | Pyruvate kinase L/R | Glycolysis/Gluconeogenesis | Not specified | Not specified | [5] |

Table 2: Downregulated Genes in Hepatocytes Following Pioglitazone Treatment

Conversely, pioglitazone has been shown to downregulate the expression of genes associated with inflammation and acute phase response, highlighting its anti-inflammatory properties in the liver.

| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value | Reference |

| Inflammation | |||||

| Saa | Serum amyloid A | Acute phase response | <-1.5 | <0.05 | [1][2] |

| ApoB | Apolipoprotein B | Lipoprotein assembly | Significantly downregulated | Not specified | [4] |

| Mttp | Microsomal triglyceride transfer protein | Lipoprotein assembly | Significantly downregulated | Not specified | [4] |

| ApoC2 | Apolipoprotein C2 | Lipoprotein metabolism | Significantly downregulated | Not specified | [4] |

| ApoC3 | Apolipoprotein C3 | Lipoprotein metabolism | Significantly downregulated | Not specified | [4] |

| Cholesterol Metabolism | |||||

| Cyp7a1 | Cytochrome P450 family 7 subfamily A member 1 | Bile acid synthesis | Significantly decreased | Not specified | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the impact of pioglitazone on hepatocyte gene expression.

Primary Hepatocyte Isolation and Culture

Primary hepatocytes are a crucial in vitro model for studying liver-specific gene expression and metabolism. The most common method for their isolation is the two-step collagenase perfusion technique.

Protocol:

-

Anesthesia: The experimental animal (typically a mouse or rat) is anesthetized.

-

Perfusion: The liver is perfused in situ through the portal vein.

-

Step 1 (Pre-perfusion): Perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out blood and loosen cell-cell junctions.

-

Step 2 (Digestion): Perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

-

Cell Dissociation: The digested liver is excised, and the hepatocytes are gently dissociated.

-

Purification: The cell suspension is filtered to remove undigested tissue and then purified by centrifugation through a Percoll gradient to separate viable hepatocytes from other cell types and debris.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated culture dishes in a suitable medium (e.g., William's E Medium) and allowed to attach before treatment with pioglitazone.

Animal Models

In vivo studies often utilize mouse models of diet-induced obesity (DIO) and non-alcoholic fatty liver disease (NAFLD) to mimic human metabolic disease.

Protocol:

-

Induction of NAFLD: Male C57BL/6J mice are typically fed a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and hepatic steatosis.

-

Pioglitazone Treatment: A cohort of the DIO mice is treated with pioglitazone, often administered orally (e.g., 25 mg/kg/day) for several weeks.[1] A control group receives a vehicle.

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissue is collected for subsequent analysis.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for genome-wide transcriptomic analysis, providing a comprehensive view of gene expression changes.

Protocol:

-

RNA Extraction: Total RNA is extracted from isolated hepatocytes or liver tissue using a suitable method (e.g., TRIzol reagent).

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.

-

Library Preparation:

-

mRNA is enriched from the total RNA population.

-

The enriched mRNA is fragmented.

-

The fragmented mRNA is reverse transcribed into cDNA.

-

Adapters are ligated to the cDNA fragments.

-

The adapter-ligated cDNA is amplified by PCR to create the sequencing library.

-

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted to determine its expression level.

-

Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between the pioglitazone-treated and control groups.

-

Mandatory Visualizations

Signaling Pathways

Caption: Pioglitazone activates PPARγ, leading to transcriptional regulation of target genes.

Experimental Workflow

Caption: Workflow for studying pioglitazone's effect on hepatic gene expression.

Conclusion

This compound exerts a profound influence on gene expression in hepatocytes, primarily through the activation of the PPARγ signaling pathway. This leads to a complex transcriptional reprogramming that favors increased fatty acid metabolism and a reduction in inflammatory responses. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to understand and further investigate the multifaceted role of pioglitazone in liver physiology and pathophysiology. The continued exploration of these molecular mechanisms will be crucial for the development of novel therapeutic strategies for metabolic liver diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Differentially Expressed Genes in Matched Normal, Cancer, and Lymph Node Metastases Predict Clinical Outcomes in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Pioglitazone Hydrochloride In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture assays to investigate the biological effects of pioglitazone hydrochloride. Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] While primarily used as an antidiabetic medication to improve insulin sensitivity[1][2], pioglitazone has demonstrated a range of other effects in vitro, including anti-proliferative, pro-apoptotic, and anti-inflammatory activities.[3][4][5][6]

Core Mechanism of Action: PPARγ Activation

Pioglitazone's primary mechanism involves binding to and activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][7] This activation enhances insulin sensitivity in key tissues such as adipose tissue, skeletal muscle, and the liver.[1][7] In vitro, this mechanism can be linked to various cellular outcomes, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.[4][5][8][9]

Caption: Pioglitazone binds to and activates the PPARγ-RXR heterodimer, leading to the regulation of target gene transcription and subsequent biological effects.

Section 1: Anti-Proliferative and Cytotoxicity Assays

Pioglitazone has been shown to inhibit the proliferation of various cancer cell lines.[3][10] The following protocols describe common methods to assess these effects.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., pancreatic, non-small cell lung cancer) in a 24-well or 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[10] Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3][10] Ensure the final DMSO concentration is ≤0.1% (v/v).[3]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of pioglitazone. Include an untreated control group (medium with DMSO vehicle).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified atmosphere with 5% CO₂ at 37°C.[3][10]

-

MTT Addition: Add 20 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition by comparing the absorbance of treated cells to the untreated control cells.

XTT Assay for Cell Viability

The XTT assay is another colorimetric method to determine cell viability.

Protocol:

-

Cell Seeding: Seed human clear cell renal cell carcinoma (ccRCC) Caki cells in a 96-well plate at a density of 0.25 x 10⁵ cells/well.[4][5]

-

Drug Preparation: Prepare pioglitazone solutions in the culture medium at various concentrations (e.g., 20, 40, 60, 80, 100 µM).[4][5]

-

Treatment and Incubation: Treat the cells with pioglitazone for 24 hours.[4][5]

-

XTT Reagent Addition: Add the XTT reagent to each well and incubate for 2 hours in the dark at room temperature.[4][5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.[4][5]

-

Data Analysis: Determine cell viability by comparing the absorbance of treated cells to untreated controls.

Quantitative Data Summary: Anti-Proliferative Effects

| Cell Line | Assay | Concentration Range (µM) | Incubation Time (h) | Key Findings | Reference |

| Pancreatic Cancer (Capan-1, etc.) | MTT | 0.01 - 100 | 48 | Significant proliferation inhibition at >10 µM. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | MTT | 0.1 - 50 | 72 | IC50 of approximately 10 µM; 20-30% cell survival at 50 µM. | [10] |

| Human ccRCC Caki Cells | XTT | 20 - 100 | 24 | Dose-dependent reduction in cell viability. | [4][5] |

| HepG2 (Hepatocellular Carcinoma) | MTT | 3.125 - 100 | 12, 24, 48 | No significant effect up to 50 µM; mild cytotoxicity (<20%) at 100 µM. | [11] |

Section 2: Apoptosis Assays

Pioglitazone can induce apoptosis in various cancer cell lines.[4][5][6]

Annexin V-PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells (e.g., Caki cells) with various concentrations of pioglitazone for 24 hours.[4][5]

-

Cell Harvesting: Wash the treated cells twice with cold PBS.[4]

-

Resuspension: Resuspend the cells in a binding buffer at a concentration of 2 x 10⁶ cells/ml.[4]

-

Staining: Take 100 µl of the cell suspension and add 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI).[4]

-

Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[4]

-

Flow Cytometry: Add 400 µl of binding buffer to each tube and analyze the cells using a flow cytometer.[4]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A dose-dependent increase in apoptotic cells is expected with pioglitazone treatment.[4][5]

Caption: Experimental workflow for the Annexin V-PI apoptosis assay.

Section 3: Anti-Inflammatory Assays

Pioglitazone exhibits anti-inflammatory properties, partly by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[8][9][12]

Measurement of Pro-inflammatory Cytokines

This involves quantifying the levels of cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture relevant cells (e.g., macrophages, mesangial cells).[9] If necessary, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Pioglitazone Treatment: Treat the cells with pioglitazone at various concentrations, concurrently with or prior to the inflammatory stimulus.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in pioglitazone-treated groups to the stimulated, untreated control group. A reduction in TNF-α and IL-6 levels indicates an anti-inflammatory effect.[8][12]

NF-κB Activity Assessment

The activation of the transcription factor NF-κB is a key step in the inflammatory response. Pioglitazone has been shown to inhibit this activation.[9]

Protocol:

-

Nuclear Protein Extraction: Treat cells as described above. After treatment, perform nuclear protein extraction using a commercially available kit.

-

Western Blot Analysis: Analyze the nuclear extracts for the presence of NF-κB subunits (e.g., p65) by Western blotting. A decrease in nuclear NF-κB indicates inhibition of its translocation and activation.

-

EMSA (Electrophoretic Mobility Shift Assay): To assess NF-κB DNA binding activity, perform an EMSA using a labeled oligonucleotide probe containing the NF-κB consensus sequence. A decrease in the shifted band in the presence of pioglitazone indicates reduced NF-κB activity.[9]

Section 4: Adipogenesis Assays

Pioglitazone promotes the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis.[13][14]

Oil Red O Staining for Lipid Accumulation

This is a common method to visualize and quantify lipid accumulation in differentiated adipocytes.

Protocol:

-

Preadipocyte Culture: Culture preadipocyte cell lines (e.g., 3T3-L1) to confluence.

-

Differentiation Induction: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Pioglitazone Treatment: Treat the cells with pioglitazone during the differentiation process. In vitro studies have shown that pioglitazone can induce adipocyte differentiation.[13]

-

Fixation: After several days of differentiation, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.

-

Washing and Visualization: Wash the cells with water until the excess stain is removed. Visualize the stained lipid droplets under a microscope.

-

Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Caption: Workflow for assessing pioglitazone-induced adipogenesis using Oil Red O staining.

References

- 1. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pioglitazone mediates apoptosis in Caki cells via downregulating c-FLIP(L) expression and reducing Bcl-2 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]

- 8. Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pioglitazone attenuates diabetic nephropathy through an anti-inflammatory mechanism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajphr.com [ajphr.com]

- 12. The role of pioglitazone in antioxidant, anti-inflammatory, and insulin sensitivity in a high fat-carbohydrate diet-induced rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adipose depot-specific effects of 16 weeks of pioglitazone on in vivo adipogenesis in women with obesity: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans [frontiersin.org]

Application Notes and Protocols for Pioglitazone Hydrochloride Administration in Animal Models of Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of pioglitazone hydrochloride in various animal models of type 2 diabetes. Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic agent that acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), primarily in adipose tissue, skeletal muscle, and the liver.[1][2] Its administration in preclinical animal models is a critical step in understanding its therapeutic potential and mechanism of action for the treatment of type 2 diabetes mellitus.

Overview of Animal Models

Several rodent models are commonly used to investigate the efficacy and mechanism of pioglitazone in type 2 diabetes. These models can be broadly categorized into genetic and diet-induced models.

-

Genetic Models: These models have a genetic predisposition to developing obesity, insulin resistance, and type 2 diabetes.

-

Zucker Diabetic Fatty (ZDF) Rats: Homozygous (fa/fa) ZDF rats are obese and develop diabetes, making them a suitable model to study the effects of pioglitazone on insulin sensitivity and glucose metabolism.[3]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a diabetic phenotype. They are widely used to study the effects of antidiabetic agents on pancreatic β-cell function and insulin signaling.[4][5]

-

Wistar Fatty Rats: This is another genetically obese-hyperglycemic rat model that develops severe insulin resistance, making it useful for testing insulin-sensitizing agents like pioglitazone.[6]

-

-

Diet-Induced Models: These models develop features of type 2 diabetes, such as insulin resistance and glucose intolerance, after being fed a specific diet.

-

High-Fat Diet (HFD)-Fed Rats/Mice: Feeding rodents a diet high in fat induces obesity, insulin resistance, and hyperglycemia, mimicking the metabolic abnormalities seen in human type 2 diabetes.[7]

-

High-Cholesterol and Fructose (HCF) Diet-Fed Rats: This model exhibits hyperlipidemia, hyperinsulinemia, and impaired glucose tolerance, providing a platform to study the effects of pioglitazone on both glucose and lipid metabolism.[8]

-

Streptozotocin (STZ)-Nicotinamide Induced Diabetic Rats: This is a non-genetic model where diabetes is induced by a single intraperitoneal injection of STZ, which is toxic to pancreatic β-cells, preceded by nicotinamide to partially protect the β-cells, resulting in a type 2 diabetic condition.[9][10]

-

Experimental Protocols

Protocol for Pioglitazone Administration in Zucker Diabetic Fatty (ZDF) Rats

This protocol is designed to assess the effect of pioglitazone on in vivo muscle oxidative capacity and lipid metabolism.

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats (homozygous fa/fa for diabetic model, heterozygous fa/+ for lean control).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

Treatment Groups:

-

Group 1: Lean control rats (fa/+) receiving vehicle (water).

-

Group 2: Diabetic ZDF rats (fa/fa) receiving vehicle (water).

-

Group 3: Diabetic ZDF rats (fa/fa) receiving pioglitazone (30 mg/kg/day).[3]

-

-

Drug Preparation and Administration:

-

Monitoring:

-

Monitor body weight and food intake daily.[11]

-

Measure non-fasting blood glucose levels weekly from the tail vein.

-

-

Outcome Measures:

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect blood samples to measure plasma insulin, triglycerides, and free fatty acids.[12]

-

Assess in vivo muscle oxidative capacity using magnetic resonance spectroscopy.[3]

-

Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis, such as gene expression or protein analysis.

-

Protocol for Pioglitazone Administration in db/db Mice

This protocol is designed to evaluate the effects of pioglitazone on pancreatic β-cell function and gene expression.

-

Animal Model: Male db/db mice and their lean littermates (db/+).

-

Housing and Acclimatization: As described in Protocol 2.1.

-

Treatment Groups:

-

Group 1: Lean control mice (db/+) on a control diet.

-

Group 2: Diabetic db/db mice on a control diet.

-

Group 3: Diabetic db/db mice on a diet supplemented with pioglitazone (approximately 15 mg/kg/day).[5]

-

-

Drug Administration:

-

Monitoring:

-

Monitor body weight and blood glucose regularly.[5]

-

-

Outcome Measures:

Protocol for Pioglitazone Administration in High-Fat Diet (HFD)-Fed Rats

This protocol is aimed at investigating the insulin-sensitizing and lipid-lowering effects of pioglitazone in a diet-induced model of insulin resistance.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Diet:

-

Control group: Standard chow diet.

-

HFD group: High-fat diet (e.g., 45-60% of calories from fat) for 4 weeks to induce insulin resistance.[7]

-

-

Treatment Groups:

-

Drug Administration:

-

Administer pioglitazone orally once daily for the last 2 weeks of the HFD feeding period.[7]

-

-

Monitoring:

-

Monitor body weight, food intake, and fasting blood glucose.[7]

-

-

Outcome Measures:

Data Presentation

Quantitative Effects of Pioglitazone in Animal Models of Type 2 Diabetes

| Animal Model | Treatment Details | Blood Glucose | Plasma Insulin | Plasma Triglycerides | Plasma NEFA/FFA | Adiponectin | Reference |

| Wistar Fatty Rats | 0.3-3 mg/kg/day, p.o., 7 days | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | - | - | [6] |

| ZDF Rats | 30 mg/kg, single oral dose | Reduced during hyperglycemic clamp | Reduced during hyperglycemic clamp | - | - | - | [15] |

| db/db Mice | ~15 mg/kg/day in diet, 4 days | Reduced to control levels | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [4][5] |

| db/db Mice | 10 mg/kg/day, i.p., 10 days | -33% | -51% | -74% | - | +66% | [13] |

| HFD-Fed Rats | 10 & 30 mg/kg/day, p.o., 2 weeks | No significant effect on basal levels, but improved glucose tolerance | Significantly reduced | Significantly reduced | - | - | [7] |

| HCF-Fed Rats | 3 mg/kg/day, p.o., 4 weeks | Improved glucose tolerance | Significantly decreased | Suppressed increase | - | - | [8] |

| STZ-Nicotinamide Rats | 2.7 mg/kg/day, 3 weeks | ~30% decrease | - | - | - | - | [9] |

NEFA: Non-Esterified Fatty Acids; FFA: Free Fatty Acids; p.o.: oral administration; i.p.: intraperitoneal injection; HFD: High-Fat Diet; HCF: High-Cholesterol and Fructose; STZ: Streptozotocin.

Signaling Pathways and Experimental Workflows

Pioglitazone Mechanism of Action: PPARγ Activation and Downstream Effects

Pioglitazone's primary mechanism of action involves the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][16] This leads to enhanced insulin sensitivity in peripheral tissues.

Caption: Pioglitazone activates PPARγ, leading to changes in gene expression that improve insulin sensitivity.

Experimental Workflow for Evaluating Pioglitazone in a Diet-Induced Obesity Model

This workflow outlines the key steps in a typical preclinical study to assess the efficacy of pioglitazone.

Caption: A typical experimental workflow for studying pioglitazone in diet-induced diabetic animal models.

Pioglitazone's Effect on the Insulin Signaling Pathway

Pioglitazone improves insulin signaling by indirectly enhancing the activity of key proteins in the insulin receptor substrate (IRS) pathway.

Caption: Pioglitazone enhances insulin signaling, in part by reducing inflammation-induced inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Pioglitazone treatment restores in vivo muscle oxidative capacity in a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of pioglitazone on glucose and lipid metabolism in Wistar fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of glucose intolerance by by pioglitazone in high fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. impressions.manipal.edu [impressions.manipal.edu]

- 11. Oral pioglitazone administration increases food intake through ghrelin-independent pathway in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of pioglitazone on glucose metabolism and insulin uptake in the perfused liver and hindquarter of high-fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pioglitazone Inhibits Toll-Like Receptor Expression and Activity in Human Monocytes and db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Administration of pioglitazone alone or with alogliptin delays diabetes onset in UCD-T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating Pioglitazone Hydrochloride Effects using Lentiviral-Mediated PPARγ Knockdown

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] It is highly expressed in adipose tissue and also plays significant roles in macrophages, influencing inflammation and immune responses.[1][4] Pioglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for PPARγ.[5][6][7] By activating PPARγ, pioglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity, making it an effective treatment for type 2 diabetes.[6][8][9]

To elucidate the specific molecular mechanisms of pioglitazone and to validate PPARγ as its primary target, a robust gene knockdown strategy is essential. Lentiviral-mediated delivery of short-hairpin RNA (shRNA) offers a powerful tool for inducing stable, long-term suppression of PPARγ expression in both dividing and non-dividing cells, such as mature adipocytes.[10][11][12] This approach allows for a direct comparison of pioglitazone's effects in the presence and absence of its target receptor, thereby confirming its mechanism of action and revealing potential off-target effects.

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-mediated shRNA knockdown of PPARγ to study the cellular effects of this compound.

Signaling Pathways and Experimental Logic

The experimental design is based on comparing the cellular response to pioglitazone in two populations: a control group with normal PPARγ expression and an experimental group where PPARγ has been knocked down.

The logic of using lentiviral knockdown is to disrupt this pathway. By introducing shRNA targeting PPARγ, the expression of the PPARγ protein is significantly reduced. This prevents the formation of the active complex with pioglitazone, thereby inhibiting the downstream transcriptional events.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative results from experiments conducted according to the protocols outlined below.

Table 1: Verification of PPARγ Knockdown

| Sample Group | PPARγ mRNA Expression (Relative to Control) | PPARγ Protein Level (Relative to Control) |

|---|---|---|

| Control shRNA | 1.00 ± 0.12 | 100% |

| PPARγ shRNA | 0.15 ± 0.04 | 12% |

Table 2: Effect of Pioglitazone on Glucose Uptake

| Group | Treatment (24h) | Glucose Uptake (Fold Change vs. Control Vehicle) |

|---|---|---|

| Control shRNA | Vehicle (DMSO) | 1.00 ± 0.15 |

| Control shRNA | 1 µM Pioglitazone | 2.50 ± 0.30 |

| PPARγ shRNA | Vehicle (DMSO) | 0.95 ± 0.13 |

| PPARγ shRNA | 1 µM Pioglitazone | 1.10 ± 0.20 |

Table 3: Effect of Pioglitazone on Lipid Accumulation

| Group | Treatment (72h) | Lipid Droplet Area (% of Total Cell Area) |

|---|---|---|

| Control shRNA | Vehicle (DMSO) | 15% ± 3% |

| Control shRNA | 1 µM Pioglitazone | 45% ± 5% |

| PPARγ shRNA | Vehicle (DMSO) | 14% ± 2.5% |

| PPARγ shRNA | 1 µM Pioglitazone | 18% ± 4% |

Experimental Protocols

Protocol 1: Lentiviral Production and Transduction for PPARγ Knockdown

This protocol describes the generation of lentiviral particles carrying shRNA against PPARγ and their use to transduce target cells, such as 3T3-L1 preadipocytes.

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)[13]

-

Lentiviral vector containing shRNA targeting PPARγ (and a non-targeting control shRNA) with a selection marker (e.g., puromycin resistance)

-

Transfection reagent (e.g., Fugene 6, Lipofectamine 3000)

-

Puromycin[13]

-

DMEM, 10% FBS, Penicillin-Streptomycin

Procedure:

-

Lentivirus Production (Day 1-3):

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Prepare the transfection mix: In a sterile tube, combine the shRNA plasmid (e.g., 10 µg), psPAX2 (e.g., 7.5 µg), and pMD2.G (e.g., 2.5 µg). Add to transfection reagent according to the manufacturer's protocol.

-

Add the transfection complex to the HEK293T cells and incubate at 37°C.

-

After 12-16 hours, replace the medium with fresh growth medium.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants.[13]

-

Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral particles can be used immediately, stored at 4°C for a few days, or at -80°C for long-term storage.

-

-

Transduction of Target Cells (Day 4):

-

Seed target cells (e.g., 3T3-L1) in a 6-well plate to be 50-60% confluent.

-

Prepare transduction medium: Add the lentiviral supernatant to fresh growth medium. Include a transduction enhancer like Polybrene (final concentration 4-8 µg/mL) to increase efficiency.[13]

-

Remove the old medium from the target cells and replace it with the transduction medium.

-

Incubate for 18-24 hours at 37°C.

-

-

Selection of Transduced Cells (Day 5 onwards):

-

After incubation, replace the virus-containing medium with fresh growth medium.

-

Allow cells to recover for 24-48 hours.

-

Begin selection by adding puromycin to the growth medium at a pre-determined concentration (typically 2-10 µg/mL, must be optimized for your cell line).[16]

-

Replace the puromycin-containing medium every 2-3 days until non-transduced control cells have died.

-

Expand the surviving, stably transduced cell pools for subsequent experiments.

-

Protocol 2: Verification of PPARγ Knockdown

A. Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

cDNA synthesis kit

-

SYBR Green Master Mix[17]

-

qRT-PCR instrument

-

Primers for PPARγ and a housekeeping gene (e.g., RPLPO, 18s rRNA)[17][18]

Procedure:

-

Harvest RNA from both control shRNA and PPARγ shRNA transduced cells.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction using SYBR Green Master Mix, cDNA template, and specific primers.

-

Run the reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative expression of PPARγ mRNA, normalized to the housekeeping gene.[18]

B. Western Blot

Materials:

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-PPARγ

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody[19]

-

ECL detection reagent

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[19]

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.[19]

-

Incubate the membrane with primary anti-PPARγ antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody (e.g., β-actin) to normalize protein levels.

Protocol 3: Insulin-Stimulated Glucose Uptake Assay

This protocol measures the rate of glucose uptake in response to insulin and pioglitazone treatment.

Materials:

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose or a non-radioactive alternative (e.g., Glucose Uptake-Glo™ Assay)[20][21]

-

Insulin

-

This compound

-

Cytochalasin B (as a negative control)

-

Scintillation counter or luminometer

Procedure:

-

Seed control and PPARγ knockdown cells in 12-well or 24-well plates and grow to confluency. Differentiate adipocytes if necessary.

-

Treat cells with pioglitazone (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Serum starve the cells for 2-4 hours in KRH buffer containing 0.2% BSA.[22]

-

Wash cells once with KRH buffer.

-

Stimulate cells with insulin (e.g., 100 nM) for 15-20 minutes at 37°C. Include a basal (no insulin) control.

-

Add 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and incubate for 5-10 minutes.

-

Terminate glucose uptake by washing the cells three times with ice-cold PBS.[22]

-

Lyse the cells in 0.1% SDS or 0.5 M NaOH.

-

Measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol.[20][21]

-

Normalize the counts to the total protein content in each well.

Protocol 4: Lipid Accumulation Assay (Oil Red O Staining)

This protocol visualizes and quantifies intracellular lipid droplets.

Materials:

-

Oil Red O stock solution (e.g., 0.5% in isopropanol)

-

60% Isopropanol

-

Hematoxylin (for counterstaining nuclei)[23]

Procedure:

-

Seed cells on glass coverslips in 24-well plates.

-

Treat cells with pioglitazone or vehicle for an extended period (e.g., 48-72 hours) to allow for lipid accumulation.

-

Wash cells with PBS and fix with 10% Formalin for 30-60 minutes.[23]

-

Wash with water and then with 60% isopropanol for 5 minutes.

-

Allow the wells to dry completely.

-

Add Oil Red O working solution (e.g., 6 parts stock to 4 parts water, filtered) and incubate for 10-20 minutes.[23]

-

Wash extensively with water to remove excess stain.

-

(Optional) Counterstain nuclei with Hematoxylin for 1 minute and wash.

-

Visualize lipid droplets (stained red) under a microscope.

-

Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~492 nm.[23]

References

- 1. Peroxisome Proliferator-Activated Receptor γ Dances with Different Partners in Macrophage and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]